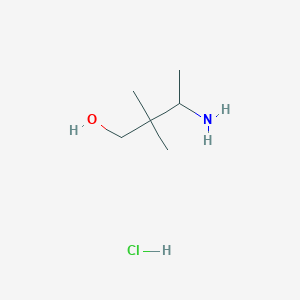
3-Amino-2,2-dimethylbutan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-dimethylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a versatile small molecule scaffold used in various scientific research and industrial applications. The compound is typically found in a crystalline powder form and has a melting point of 140-141°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylbutan-1-ol hydrochloride involves the reaction of 3-Amino-2,2-dimethylbutan-1-ol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified through recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high production efficiency. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
3-Amino-2,2-dimethylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted amines.
科学的研究の応用
3-Amino-2,2-dimethylbutan-1-ol hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2,2-dimethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
3-Amino-2,2-dimethylbutan-1-ol: The base compound without the hydrochloride group.
2-Amino-2-methylpropan-1-ol: A structurally similar compound with a different substitution pattern.
3-Amino-2,2-dimethylpentan-1-ol: A compound with an additional carbon in the chain.
Uniqueness
3-Amino-2,2-dimethylbutan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This gives it distinct chemical properties and reactivity compared to similar compounds. Its versatility as a small molecule scaffold makes it valuable in various scientific and industrial applications .
生物活性
3-Amino-2,2-dimethylbutan-1-ol hydrochloride, a derivative of amino alcohols, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group and a hydroxyl group, which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Neuroprotective Effects : It has been shown to stabilize microtubules, which are essential for neuronal structure and function. This stabilization can potentially protect against neurodegenerative processes associated with tauopathies .
- Influence on Neurotransmission : The compound may modulate neurotransmitter release and receptor activity, contributing to its effects on the central nervous system (CNS) .
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cellular models .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Microtubule Stabilization Study :
- Neuroprotective Effects :
- Antioxidant Activity Assessment :
特性
IUPAC Name |
3-amino-2,2-dimethylbutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(7)6(2,3)4-8;/h5,8H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPAPAODIRAGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














